molecular formula C8H8N6 B602029 1,4-Bis(azidomethyl)benzene CAS No. 102437-81-0

1,4-Bis(azidomethyl)benzene

Cat. No. B602029
M. Wt: 188.19
InChI Key:
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Description

1,4-Bis(azidomethyl)benzene is a chemical compound with the molecular formula C8H10N6 . It is also known as 1,4-Xylyl Diazide . The average mass of this compound is 188.189 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(azidomethyl)benzene consists of a benzene ring with azidomethyl groups attached at the 1 and 4 positions . The exact mass and monoisotopic mass of this compound are both 188.081039 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Bis(azidomethyl)benzene are not detailed in the search results, azides are known to participate in several named reactions, including the Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(azidomethyl)benzene include a molecular weight of 188.19 g/mol . It has a complexity of 227 and a topological polar surface area of 28.7 Ų .

Scientific Research Applications

  • Synthesis and Optimization : Improved methods for the synthesis of azides, such as 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, have been developed. These processes often involve nucleophilic substitution reactions and are optimized for safety and efficiency, particularly in the context of potentially explosive by-products like hydrazoic acid (Kopach et al., 2009).

  • Polytopic Azoles : Studies have been conducted on polytopic azoles, including 1,4-bis(pyrazol-4-yl)benzene and 1,4-bis(tetrazol-5-yl)benzene, which are synthesized using mild conditions and exhibit high chemical and thermal stability. These compounds have potential applications in various material science fields (Maspero et al., 2008).

  • Cyclometalated Compounds : 1,4-Bis(benzothiazol-2-yl)benzene has been used in the formation of cyclometalated compounds, which are significant in the field of organometallic chemistry (O. and Steel, 1998).

  • Microwave Irradiation Synthesis : Microwave irradiation has been used to synthesize derivatives like 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene, indicating the potential of this technique for efficient chemical synthesis (Yu-huan, 2012).

  • Nanocrystal Preparation : 1,4-Bis(4-methylstyryl)benzene nanocrystals have been prepared using a wet process. These nanocrystals show promise for optoelectronic device applications due to their optical properties (Baba & Nishida, 2014).

  • Antimicrobial Potential : Some 1,4-disubstituted 1,2,3-bistriazoles synthesized from 1,4-bis(azidomethyl)benzene have shown excellent antimicrobial potential against various bacterial and fungal strains, suggesting their use in medical and biological applications (Kaushik et al., 2015).

properties

IUPAC Name

1,4-bis(azidomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYDOXLDDPKKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(azidomethyl)benzene

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